Home > Products > Screening Compounds P15627 > 4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one
4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one - 2097911-68-5

4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one

Catalog Number: EVT-2511623
CAS Number: 2097911-68-5
Molecular Formula: C14H17N5O3S
Molecular Weight: 335.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • CDK5 Inhibition in Pancreatic Cancer: (2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide), a CDK5 inhibitor, demonstrates potential in downregulating Mcl-1 and sensitizing pancreatic cancer cell lines to navitoclax. []
  • BTK Inhibition: ((S)-2-(3′-(hydroxymethyl)-1-methyl-5-((5-(2-methyl-4-(oxetan-3-yl)piperazin-1-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydro-[3,4′-bipyridin]-2′-yl)-7,7-dimethyl-3,4,7,8-tetrahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one), a BTK inhibitor, highlights the potential for targeting this kinase in hematologic cancers and autoimmune diseases. []
  • mGlu5 Inhibition: (2-chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine), a potent and long-acting mGlu5 inhibitor, showcases the therapeutic potential of targeting this receptor in conditions like depression, Parkinson's disease, and fragile X syndrome. []

6-(But-3-en-1-yl)-4-(1-methyl-6-(morpholine-4-carbonyl)-1H-benzo[d]imidazol-4-yl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (Compound 27, GNE-371)

  • Compound Description: Compound 27, also known as GNE-371, is a potent and selective inhibitor of the second bromodomain of human transcription-initiation-factor TFIID subunit 1 (TAF1(2)). It displays an IC50 of 10 nM against TAF1(2) and demonstrates excellent selectivity over other bromodomain family members. [] Compound 27 also shows activity in a cellular TAF1(2) target engagement assay (IC50 = 38 nM). [] Furthermore, it exhibits antiproliferative synergy with the BET inhibitor JQ1, suggesting engagement of endogenous TAF1 by 27. []

(5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one Derivatives

  • Compound Description: These novel oxazolidinone derivatives incorporate a thieno-pyridine ring system and were synthesized in a six-step process. [] These compounds were investigated for their antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Bacillus subtilis, Bacillus pumilus, and Enterococcus faecalis. [] Several derivatives, including an acetyl derivative (11a), methane sulfonamide derivative (11c), p-toluene sulfonamide derivative (11e), and a di-(methane sulfonamide) derivative (11d), exhibited promising antibacterial activity. []

2-Pyridin-3-yl-1H-benzoimidazol

  • Compound Description: This compound, a mixture of imidazol isomers, forms through a Schiff-base condensation reaction between 1,2-phenylenediamine and 3-pyridinecarboxaldehyde. [] The isomers connect via N-H...N hydrogen bonding, creating a tetramer structure. []

Piperazin-4-ylthieno[3,2-c]pyridin-4-yl-2-carboxamide Derivatives

  • Compound Description: This series of compounds features a thieno[3,2-c]pyridine core linked to a piperazine ring, substituted with various groups, and ultimately connected to a carboxamide group. [] The research on these derivatives focuses on their potential therapeutic applications. []

5H-Chromeno[4,3-b]Pyridin-5-One Derivatives

  • Compound Description: This group of compounds, synthesized from 4-amino-2-oxo-2H-chromene-3-carboxaldehyde, is designed for potential breast cancer treatment. [] These compounds were analyzed using ADME and Lipinski's analysis, followed by molecular docking and binding energy calculations. [] Some derivatives showed promising activity against the breast cancer cell line MCF-7. []

(3S,5R,7aR)-5-(1H-1,2,3-benzotriazol-1-yl)-3-substituted-1-(4-nitrophenyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones

  • Compound Description: These enantiopure compounds were synthesized from (2S)-2-amino-2-substituted-N-(4-nitrophenyl)acetamides, succindialdehyde, and benzotriazole. [] These compounds serve as intermediates in the synthesis of optically active tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones. []

3-Substituted-hexahydroimidazo[1,2-a]pyridin-2(3H)-ones

  • Compound Description: This group of optically active compounds is synthesized from chiral (2S)-2-amino-2-substituted-N-(4-methylphenyl)acetamides, glutaraldehyde, and benzotriazole. [] These compounds demonstrate the ability to prepare optically active heterocycles for potential medicinal chemistry applications. []

E 3-(2-phenyl-imidazo[1,2-a]pyridine-3yl)-N-(phenyl)acrylamide Derivatives

  • Compound Description: These acrylamide derivatives were synthesized and characterized by various methods, including melting point determination, infrared spectroscopy, thin layer chromatography, 1H NMR, and mass spectrometry. [] The viscosity of these compounds in various solvents (acetone-water, ethanol-water, dioxane-water) was studied to understand molecular interactions and substituent effects. []

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

  • Compound Description: Venetoclax N-oxide (VNO) is an oxidative impurity identified during the oxidative stress degradation of venetoclax, a Bcl-2 inhibitor used in the treatment of blood cancers. [] It is formed through the oxidation of venetoclax and can undergo [, ] Meisenheimer rearrangement to form venetoclax hydroxylamine impurity (VHA). []

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax Hydroxylamine Impurity, VHA)

  • Compound Description: Venetoclax hydroxylamine impurity (VHA) is another oxidative impurity of venetoclax. [] It is formed via the [, ] Meisenheimer rearrangement of venetoclax N-oxide (VNO). []

6-(((Z)-1,5-Dimethyl-2-phenyl-4-(((E)-4-(pyridin-2-yl)benzylidene)amino)-1,2-dihydro-3H-pyrazol-3-ylidene)amino)-3,3-dimethyl-7-oxo-4-thia-1azabicyclo[3.2.0]hept-5-ene-2-carboxylic acid (L1)

  • Compound Description: L1 is a new Schiff base ligand designed and synthesized for its potential to form mixed ligand complexes with various metal ions. []

(E)-1-(2-((5-Amino-2-hydroxyphenyl)diazenyl)phenyl)ethan-1-one (HL2)

  • Compound Description: HL2 is an azo ligand used in the synthesis of mixed ligand complexes with various metal ions. []

2--[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols

  • Compound Description: These compounds were synthesized using tetrakis(dimethylamino)ethylene (TDAE) from 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole and various aromatic carbonyl derivatives. []

Ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)-phenyl]-2-hydroxypropanoate

  • Compound Description: This compound, synthesized using TDAE, is derived from 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole and ethyl 2-hydroxypropanoate. []

2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)benzyl]-2-hydroxy-acenaphthylen-1(2H)-one

  • Compound Description: This compound is synthesized using TDAE from 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole and 2-hydroxy-acenaphthylen-1(2H)-one. []

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

  • Compound Description: M30 is a nitro reduction metabolite of venetoclax, a Bcl-2 inhibitor used for the treatment of hematologic malignancies. [] It is a major metabolite observed in humans, representing 13% of the administered dose recovered in feces. [] It is formed through nitro reduction, likely by gut bacteria. []

4-[(10aR,11aS)-7-(4-Chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

  • Compound Description: M27 is a major metabolite of venetoclax in humans, accounting for 12% of the total drug-related material in circulation. [] It is formed through oxidation at the 6-position of the cyclohexenyl ring, followed by cyclization at the α-carbon of the piperazine ring. [] M27 is primarily formed by cytochrome P450 isoform 3A4 (CYP3A4). []

2-[4-(5-Methyl-1H-imidazol-4-yl)-piperidin-1-yl]-4,5-dihydro-imidazo[4,5,1-i,j]quinolin-6-one (BYK49187)

  • Compound Description: BYK49187 is a potent poly(ADP-ribose) polymerase (PARP) inhibitor with pIC50 values of 8.36 (pKi 7.97) for human PARP-1 and 7.50 for murine PARP-2. [] It significantly inhibits poly(ADP-ribose) synthesis in various cell lines. [] In animal studies, BYK49187 reduced myocardial infarct size in rats. []

2-(4-Pyridin-2-yl-phenyl)-4,5-dihydro-imidazo[4,5,1-i,j]quinolin-6-one (BYK236864)

  • Compound Description: BYK236864 is a PARP inhibitor with pIC50 values of 7.81 (pKi 7.43) for human PARP-1 and 7.55 for murine PARP-2. [] It inhibits poly(ADP-ribose) synthesis in various cell lines. []

6-Chloro-8-hydroxy-2,3-dimethyl-imidazo-[1,2-α]-pyridine (BYK20370)

  • Compound Description: BYK20370 is a PARP inhibitor with pIC50 values of 6.40 (pKi 5.90) for human PARP-1 and 5.71 for murine PARP-2. [] It inhibits poly(ADP-ribose) synthesis in various cell lines. []

4-(1-Methyl-1H-pyrrol-2-ylmethylene)-4H-isoquinolin-1,3-dione (BYK204165)

  • Compound Description: BYK204165 is a PARP inhibitor with pIC50 values of 7.35 (pKi 7.05) for human PARP-1 and 5.38 for murine PARP-2, showing a 100-fold selectivity for PARP-1. [] It inhibits poly(ADP-ribose) synthesis in various cell lines. []

N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide (MF498)

  • Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist that effectively inhibits inflammation in a rat model of rheumatoid arthritis (AIA). [] MF498 also showed pain-relieving properties in a guinea pig model of osteoarthritis and was well tolerated in rat models of gastrointestinal toxicity. []

1-(5-{3-[2-(Benzyloxy)-5-chlorophenyl]-2-thienyl}pyridin-3-yl)-2,2,2-trifluoroethane-1,1-diol (MF266-1)

  • Compound Description: MF266-1 is an antagonist for the E prostanoid receptor 1 (EP1). []

(2E)-N-[(5-Bromo-2-methoxyphenyl)sulfonyl]-3-[5-chloro-2-(2-naphthylmethyl)phenyl]acrylamide (MF266-3)

  • Compound Description: MF266-3 is an antagonist for the E prostanoid receptor 3 (EP3). []

3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2-(5H)-furanone (MF-tricyclic)

  • Compound Description: MF-tricyclic is a selective cyclooxygenase 2 (COX-2) inhibitor that effectively reduces inflammation in a rat model of rheumatoid arthritis. [] Additionally, it displays a similar renal effect to MF498, reducing furosemide-induced natriuresis by about 50%. []

2-(6-Chloro-1H-phenanthro[9,10-d]imidazol-2-yl)isophthalonitrile (MF63)

  • Compound Description: MF63 is a selective microsomal prostaglandin E synthase-1 inhibitor that shows efficacy in relieving OA-like pain in guinea pigs. []

Ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylate Derivatives

  • Compound Description: This series of compounds, including arbidol analogs, are explored for their antiviral activity against influenza A, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). []

Ethyl 5-hyroxy-4-(dimethylaminomethyl)-1-methyl-6-piridine-3-yl-2-(phenylsulfonylmethyl)-1H-indole-3-carboxylate

  • Compound Description: This specific ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylate derivative exhibited significant inhibitory activity against HCV in vitro (EC50 of 6.6 mM). []

5-Hydroxy-1,2-dimethyl-6-fluoro-1H-indole-3-carboxylate

  • Compound Description: This ethyl 1,2-dimethyl-5-hydroxy-1H-indole-3-carboxylate derivative also showed significant inhibitory activity against HCV in vitro (EC50 of 9.8 mM). []

7,8-Dimethyl-1,2,3,7-tetrahydro[1,3]oxazino[5,6-e]indole-9-carboxylates

  • Compound Description: These compounds, including arbidol analogs, are part of a series of heterocyclic compounds evaluated for their antiviral activity against influenza A, BVDV, and HCV. []

6-Hydroxy-1-dimethyl-7-(pyridin-3-yl)-4,5-dihydropyrrolo[4,3,2-de]isoquinolin-3(1H)-ones

  • Compound Description: These compounds are part of a series of heterocyclic compounds investigated for their antiviral activity against influenza A, BVDV, and HCV. []

1,4-Dimethyl-2-(phenylsulfonylmethyl)-7-(pyridin-3-yl)-pyrrolo[4,3,2-de]isoquinoline-3,6(1H,4H)-dione

  • Compound Description: This compound, part of a series of heterocyclic compounds, is studied for its antiviral activity against influenza A, BVDV, and HCV. []

1,4-Di(1H-imidazol-1-yl)benzene (L1)

  • Compound Description: L1 is a "linear" diimidazole donor used in the self-assembly of discrete molecular architectures with metal acceptors. [] L1, when combined with cis-[(tmeda)Pd(NO3)2], selectively forms a [3 + 3] self-assembled molecular triangle. []

1,1'-(2,5-Dimethyl-1,4-phenylene)bis(1H-imidazole) (L2)

    (E)-3-Dimethylamino-1-(pyridin-3-yl)prop-2-en-1-one

    • Compound Description: This intermediate is formed by reacting 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal. It is further cyclized with guanidine nitrate to form 4-(pyridin-3-yl)-2-aminopyrimidine, a key intermediate in the synthesis of nilotinib. []

    4-(Pyridin-3-yl)-2-aminopyrimidine

    • Compound Description: This key intermediate in the synthesis of nilotinib is formed by cyclizing (E)-3-dimethylamino-1-(pyridin-3-yl)prop-2-en-1-one with guanidine nitrate. [] It is further reacted with ethyl 3-bromo-4-methylbenzoate and subsequently hydrolyzed to yield another essential intermediate, 4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoic acid. []

    4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoic Acid

    • Compound Description: This intermediate in the synthesis of nilotinib is formed by condensing 4-(pyridin-3-yl)-2-aminopyrimidine with ethyl 3-bromo-4-methylbenzoate and then hydrolyzing the resulting product. [] It is further reacted with 3-trifluoromethyl-5-(4-methyl-1H-imidazol-1-yl)-benzenamine to produce nilotinib. []

    Properties

    CAS Number

    2097911-68-5

    Product Name

    4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one

    IUPAC Name

    4-(1,2-dimethylimidazol-4-yl)sulfonyl-1-pyridin-3-ylpiperazin-2-one

    Molecular Formula

    C14H17N5O3S

    Molecular Weight

    335.38

    InChI

    InChI=1S/C14H17N5O3S/c1-11-16-13(9-17(11)2)23(21,22)18-6-7-19(14(20)10-18)12-4-3-5-15-8-12/h3-5,8-9H,6-7,10H2,1-2H3

    InChI Key

    KMKPWTZPYRTJLW-UHFFFAOYSA-N

    SMILES

    CC1=NC(=CN1C)S(=O)(=O)N2CCN(C(=O)C2)C3=CN=CC=C3

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.